N3-PEG2-CH2CH2NHMe
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Overview
Description
N3-PEG2-CH2CH2NHMe, also known as Azido-PEG2-C2-amine, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a bifunctional molecule containing an azide group and a secondary amine group. This compound is widely used in various fields of scientific research due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG2-CH2CH2NHMe typically involves the reaction of polyethylene glycol (PEG) with azide and amine functional groups. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of copper(I) as a catalyst to facilitate the formation of a triazole ring between the azide group and an alkyne group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N3-PEG2-CH2CH2NHMe undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions with alkyne-containing molecules to form triazole linkages.
Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.
Click Chemistry Reactions: The azide group can react with alkyne groups in the presence of a copper catalyst to form stable triazole rings.
Common Reagents and Conditions
Copper(I) Catalyst: Used in click chemistry reactions to facilitate the formation of triazole rings.
Reducing Agents: Such as hydrogen or palladium on carbon, used to reduce the azide group to an amine group.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), ethanol, and water.
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions.
Amine Derivatives: Formed through reduction reactions.
Scientific Research Applications
N3-PEG2-CH2CH2NHMe has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N3-PEG2-CH2CH2NHMe involves its ability to form stable triazole linkages through click chemistry reactions. This property makes it an effective linker for attaching various molecules. The azide group can also be reduced to an amine group, allowing for further functionalization. The PEG spacer provides solubility and flexibility, enhancing the overall performance of the compound in various applications .
Comparison with Similar Compounds
Similar Compounds
N3-PEG2-CH2CH2NH2: Similar to N3-PEG2-CH2CH2NHMe but contains a primary amine group instead of a secondary amine group.
N3-PEG3-NH2: Contains an additional ethylene glycol unit, providing a longer PEG spacer.
Uniqueness
This compound is unique due to its secondary amine group, which offers different reactivity compared to primary amine-containing compounds. This allows for more selective and specific reactions in various applications .
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-9-2-4-12-6-7-13-5-3-10-11-8/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHCZDVZXVAGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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